REACTION_CXSMILES
|
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[N:12]1[CH:17]=[CH:16][C:15]([CH:18]=O)=[CH:14][CH:13]=1.N1CCCCC1>C(O)(=O)C>[N:12]1[CH:17]=[CH:16][C:15]([CH:18]=[C:11]2[CH2:1][CH2:2][C:3]3[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=3)[C:9]2=[O:10])=[CH:14][CH:13]=1
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Name
|
|
Quantity
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73 g
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Type
|
reactant
|
Smiles
|
C1CC2=CC=CC=C2C(=O)C1
|
Name
|
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
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N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
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Name
|
|
Quantity
|
10 g
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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are heated at 80° for 19 hours
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Duration
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19 h
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Type
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CUSTOM
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Details
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The resultant solid is crystallized from about 400 ml
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=C1C(C2=CC=CC=C2CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |